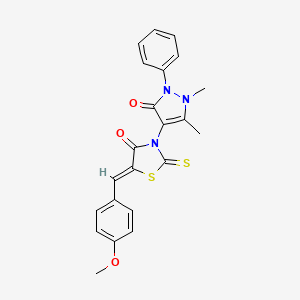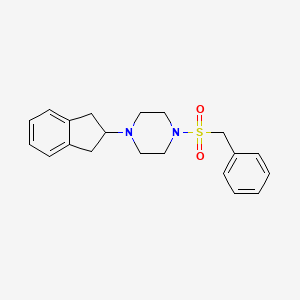![molecular formula C21H19N5O2 B10878136 4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B10878136.png)
4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether is a complex organic compound featuring a unique triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether typically involves multi-step organic reactions. The key steps include the formation of the triazolopyrimidine core, followed by functionalization with furylmethyl and phenyl methyl ether groups. Common reagents used in these reactions include various halogenated aromatics and nitrogen anion intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether stands out due to its specific functional groups and the unique arrangement of its triazolopyrimidine scaffold.
Propriétés
Formule moléculaire |
C21H19N5O2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
10-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H19N5O2/c1-13-14(2)25(11-17-5-4-10-28-17)20-18(13)21-23-19(24-26(21)12-22-20)15-6-8-16(27-3)9-7-15/h4-10,12H,11H2,1-3H3 |
Clé InChI |
PWDSYQZPFBFXLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)CC5=CC=CO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylpropanamide](/img/structure/B10878074.png)
![1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10878080.png)

![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10878099.png)
![N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10878104.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10878109.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10878115.png)
![4-{4-[(2-Fluorobenzoyl)oxy]phenoxy}phenyl 2-fluorobenzoate](/img/structure/B10878116.png)
methanone](/img/structure/B10878118.png)
![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10878121.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine](/img/structure/B10878126.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10878135.png)
